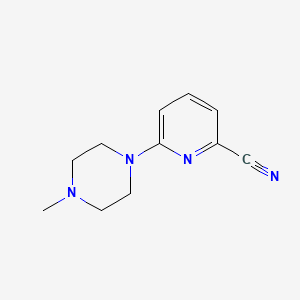

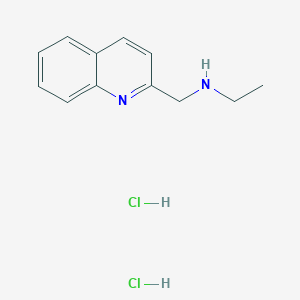

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Overview

Description

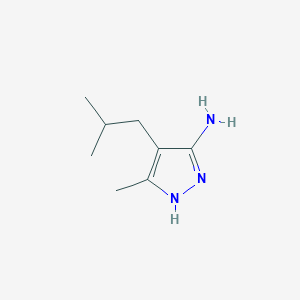

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 . .

Molecular Structure Analysis

The molecular structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile can be analyzed using various spectroscopic techniques. For instance, the IR spectrum of a related compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 . The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .Physical And Chemical Properties Analysis

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a powder at room temperature . It has a molecular weight of 202.26 and a molecular formula of C11H14N4 .Scientific Research Applications

Pharmacological Agent Development

This compound has been identified as a promising candidate for the development of new pharmacological agents due to its biological properties. It has been involved in the synthesis of derivatives that exhibit vasodilation activities, which could be beneficial in treating cardiovascular diseases .

Antimicrobial Activity

Derivatives of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile have shown significant antimicrobial properties. They have been active against a range of organisms, including Gram-positive and Gram-negative bacteria, acid-fast bacteria, and yeast. This suggests potential applications in developing new antimicrobial drugs .

Anti-inflammatory and Analgesic Research

Studies have demonstrated the anti-inflammatory and analgesic effects of new piperazine derivatives. These compounds have been evaluated for their potential to reduce pain and inflammation, making them candidates for new anti-inflammatory drugs .

Anti-tubercular Agents

The structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has been utilized in designing and synthesizing novel benzamide derivatives with potent anti-tubercular activity against Mycobacterium tuberculosis. This opens up avenues for tuberculosis treatment research .

Cardiotonic Activity

Pyridinecarbonitrile derivatives, including those related to 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, have been proven to exert cardiotonic activity. This activity is comparable to that of milrinone, suggesting potential use in developing treatments for heart conditions .

Enzyme Inhibition for Antibacterial Applications

Molecular docking studies have shown that certain piperazine derivatives can inhibit enzymes like oxidoreductase, which is crucial for bacterial survival. This indicates a potential application in creating enzyme-inhibitor-based antibacterial drugs .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds target enzymes like cathepsin k, which is closely involved in osteoclastic bone resorption .

Mode of Action

It is known that similar compounds display potent endoprotease activity against fibrinogen at acid ph . This suggests that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile might interact with its targets in a similar manner, leading to changes in the target’s activity.

Biochemical Pathways

Given its potential interaction with enzymes like cathepsin k, it may influence pathways related to bone remodeling .

Result of Action

Based on its potential interaction with enzymes like cathepsin k, it may have a role in modulating osteoclastic bone resorption .

properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIMJPGDPNIVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)

![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)

![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)

![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)